

# Characterization of Azido-PEG4-amido-PEG4-Boc by NMR and mass spectrometry

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## Compound of Interest

Compound Name: Azido-PEG4-amido-PEG4-Boc

Cat. No.: B1192227

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## A Comparative Guide to the Characterization of Azido-PEG4-amido-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker **Azido-PEG4-amido-PEG4-Boc** is a cornerstone in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal azide for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, an amide linkage, and a Boc-protected amine for further conjugation after deprotection.<sup>[1][2]</sup> Accurate structural confirmation and purity assessment are critical before its use in complex syntheses.

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Azido-PEG4-amido-PEG4-Boc**, supported by detailed experimental protocols for its characterization.

## Data Presentation: Spectroscopic Signature

The following tables summarize the key expected spectroscopic data for **Azido-PEG4-amido-PEG4-Boc**. This data serves as a benchmark for researchers to compare against their experimental results, ensuring the identity and purity of their material.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Description
Boc Group	~1.45	Singlet	9H	Protons of the three methyl groups in the tert-butyl moiety. [3][4]
PEG Backbone	~3.55 - 3.70	Multiplet	28H	Overlapping signals from the -O-CH <sub>2</sub> -CH <sub>2</sub> -O- repeating units of the two PEG4 linkers.[5][6]
-CH <sub>2</sub> -N <sub>3</sub>	~3.40	Triplet	2H	Protons on the carbon adjacent to the electron-withdrawing azide group.[7]
-CH <sub>2</sub> -NH(Boc)	~3.35	Multiplet	2H	Protons on the carbon adjacent to the Boc-protected nitrogen.
-CH <sub>2</sub> -NH(Amide)	~3.50	Multiplet	2H	Protons on the carbon adjacent to the amide nitrogen.
-CH <sub>2</sub> -C(O)-	~3.65	Triplet	2H	Protons on the carbon adjacent to the amide carbonyl.
-NH- (Amide)	~6.5 - 7.5	Broad Singlet	1H	Amide proton signal; position

can be solvent  
and  
concentration-  
dependent.[8]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz,  $\text{CDCl}_3$ )

Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Description
Boc C=O	~156.0	Carbonyl carbon of the Boc protecting group.[9][10][11]
Amide C=O	~172.0	Carbonyl carbon of the central amide linkage.
Boc C(CH <sub>3</sub> ) <sub>3</sub>	~79.5	Quaternary carbon of the tert-butyl group.[3]
PEG Backbone	~69.0 - 71.0	Multiple overlapping signals from the carbons of the PEG chains.[12][13]
-CH <sub>2</sub> -N <sub>3</sub>	~50.8	Carbon directly attached to the azide group.
-CH <sub>2</sub> -NH(Boc)	~40.5	Carbon adjacent to the Boc-protected nitrogen.
Boc C(CH <sub>3</sub> ) <sub>3</sub>	~28.5	Methyl carbons of the tert-butyl group.[3][14]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

Ion Species	Chemical Formula	Calculated m/z
[M+H] <sup>+</sup>	C <sub>21</sub> H <sub>41</sub> N <sub>5</sub> O <sub>7</sub>	476.3028
[M+Na] <sup>+</sup>	C <sub>21</sub> H <sub>40</sub> N <sub>5</sub> NaO <sub>7</sub>	498.2847
[M+K] <sup>+</sup>	C <sub>21</sub> H <sub>40</sub> KN <sub>5</sub> O <sub>7</sub>	514.2587
[M-Boc+H] <sup>+</sup>	C <sub>16</sub> H <sub>33</sub> N <sub>5</sub> O <sub>5</sub>	376.2503
[M-N <sub>2</sub> +H] <sup>+</sup>	C <sub>21</sub> H <sub>41</sub> N <sub>3</sub> O <sub>7</sub>	448.3021

Note: The molecular formula is C<sub>21</sub>H<sub>40</sub>N<sub>5</sub>O<sub>7</sub>. Fragmentation involving the loss of the Boc group (-100 Da) or loss of N<sub>2</sub> from the azide group (-28 Da) are common observations.[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Experimental Protocols

Detailed methodologies are provided below to ensure reproducible and high-quality data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Azido-PEG4-amido-PEG4-Boc**.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Other deuterated solvents like DMSO-d<sub>6</sub> or MeOD can be used based on sample solubility, but chemical shifts will vary.
  - Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.[\[3\]](#)[\[18\]](#)
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher for optimal resolution.
  - Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
  - Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

- Pulse Angle: A 30-degree pulse angle is standard.
- Referencing: Calibrate the chemical shift scale to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Scans: Acquire a sufficient number of scans (typically 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Technique: Use a proton-decoupled experiment to obtain singlets for all carbon signals.
  - Referencing: Calibrate the chemical shift scale to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

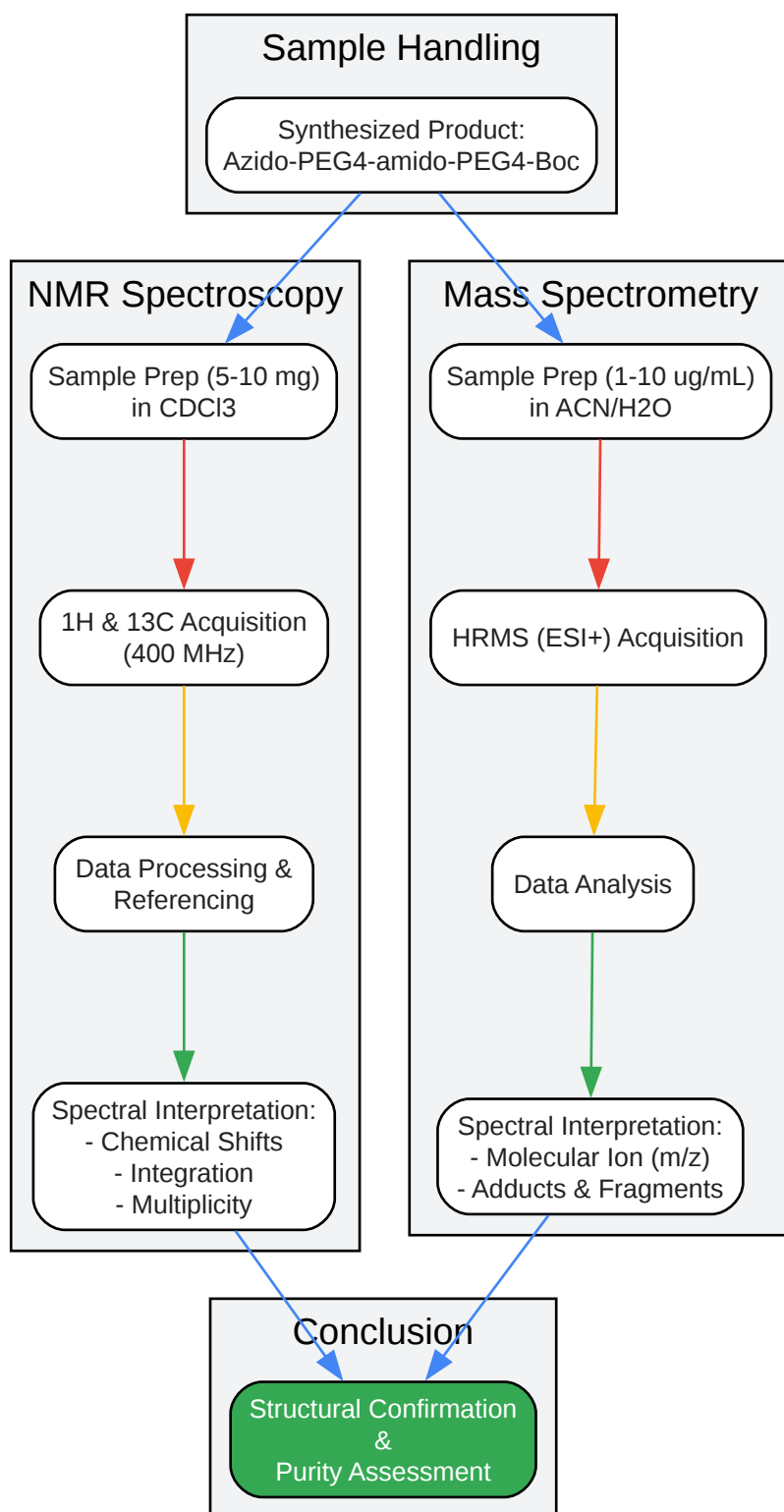
## High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
  - Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  - Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation for positive ion mode.
- Data Acquisition (ESI-TOF or ESI-Orbitrap):
  - Ionization Mode: Use positive electrospray ionization (ESI+) to detect protonated molecules and common adducts ( $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ ).
  - Infusion: Introduce the sample via direct infusion or through an LC system.
  - Mass Range: Set the scan range to  $m/z$  100-1000 to cover the expected molecular ions and potential fragments.

- Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
- Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and compare the exact masses with the theoretical values.[\[3\]](#)

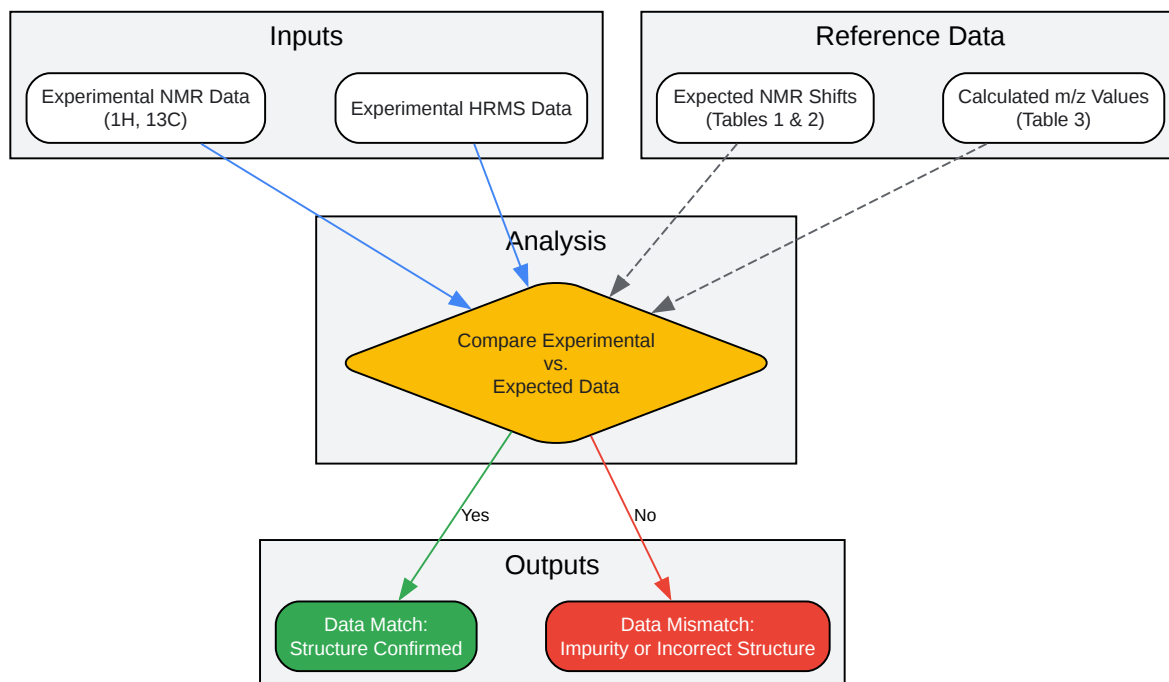
## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization process.



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Caption: Workflow for the spectroscopic characterization of **Azido-PEG4-amido-PEG4-Boc**.



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Caption: Logical relationship for data comparison and structural validation.

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